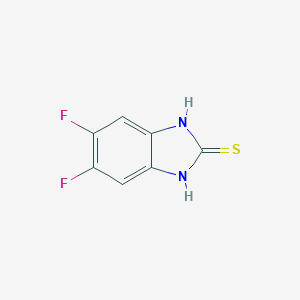

5,6-difluoro-1H-benzimidazole-2-thiol

Description

Properties

IUPAC Name |

5,6-difluoro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVMMWAWALXDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443369 | |

| Record name | 5,6-difluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123470-47-3 | |

| Record name | 5,6-difluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-difluoro-1H-benzimidazole-2-thiol chemical properties and structure

An In-depth Technical Guide to 5,6-difluoro-1H-benzimidazole-2-thiol: Structure, Properties, and Applications

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[2] This has resulted in numerous clinically successful drugs incorporating the benzimidazole core, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3]

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy to enhance their therapeutic potential. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] This guide focuses on This compound , a fluorinated derivative that combines the privileged benzimidazole scaffold with the advantageous properties of fluorine. This molecule serves as a critical building block for the synthesis of novel therapeutic agents and a subject of interest for its intrinsic biological activities.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, tailored for researchers, medicinal chemists, and professionals in drug discovery.

Chemical Structure and Physicochemical Properties

This compound exists in a tautomeric equilibrium between the thiol and the thione form (5,6-difluoro-1,3-dihydrobenzimidazole-2-thione), with the thione form generally predominating in the solid state. This characteristic is crucial for its reactivity and interactions.

IUPAC Name: 5,6-difluoro-1,3-dihydrobenzimidazole-2-thione[6] Synonyms: this compound, 5,6-difluoro-2-mercaptobenzimidazole[7] CAS Number: 123470-47-3[6][7]

The core structure consists of a benzimidazole ring system with two fluorine atoms substituted at positions 5 and 6 of the benzene ring and a thiol/thione group at position 2 of the imidazole ring.

Physicochemical Data

The introduction of two fluorine atoms significantly impacts the molecule's electronic properties and potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂S | [6] |

| Molecular Weight | 186.18 g/mol | [6] |

| Appearance | Pale yellow solid (predicted/typical) | [8] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Polar Surface Area | 56.2 Ų | [6] |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, characterization would typically rely on standard analytical techniques:

-

¹H NMR: Would show signals corresponding to the aromatic protons on the benzene ring and the N-H protons of the imidazole ring. The coupling patterns would be influenced by the fluorine atoms.

-

¹³C NMR: Would reveal carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).

-

¹⁹F NMR: Would show signals confirming the presence and chemical environment of the fluorine atoms.

-

FT-IR: Key stretches would include N-H (around 3400 cm⁻¹), C=S (thione, around 1200-1050 cm⁻¹), and C-F (around 1200-1100 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 186.18 g/mol .

Synthesis of this compound

The most prevalent and efficient method for synthesizing 2-mercaptobenzimidazoles is the cyclocondensation reaction of an o-phenylenediamine derivative with a source of a thiocarbonyl group.[2][9] For this compound, the key starting material is 4,5-difluoro-1,2-phenylenediamine.

The overall synthetic scheme involves the reaction of this diamine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH).

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative protocol based on established methods for analogous compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine (1 equivalent) and potassium hydroxide (1.2 equivalents) in a suitable solvent such as ethanol or an ethanol/water mixture.

-

Addition of Reagent: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature. The addition may be exothermic.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove any solids. The filtrate is then carefully acidified with a weak acid, such as acetic acid, until precipitation of the product is complete (typically pH 5-6).

-

Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual salts, and dried under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery and Research

The value of this compound lies in its dual role as both a potential bioactive agent and a versatile synthetic intermediate.

As a Bioactive Scaffold

The benzimidazole nucleus is a "privileged scaffold" known for a wide array of biological activities.[2][10] The incorporation of fluorine is known to enhance these properties.

-

Antimicrobial Activity: Fluorinated benzimidazoles have demonstrated significant antibacterial and antifungal properties.[5] The electron-withdrawing nature of fluorine can increase the acidity of the N-H bond and alter the molecule's interaction with microbial targets.[5] Studies have shown that fluoro-substituted benzimidazoles can exhibit potent activity against various strains, including E. coli and S. aureus.[10][11]

-

Anticancer Activity: Numerous benzimidazole derivatives have been investigated as antiproliferative agents.[4] Fluorine substitution can enhance cell permeability and metabolic stability, leading to improved cytotoxic effects against cancer cell lines.[4]

-

Enzyme Inhibition: The thiol group at the 2-position is a key functional handle that can act as a zinc-binding group or form covalent bonds with cysteine residues in enzyme active sites, making this class of compounds attractive for designing enzyme inhibitors.

Sources

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. 5,6-difluoro-1H-1,3-benzodiazole-2-thiol | C7H4F2N2S | CID 10679106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pschemicals.com [pschemicals.com]

- 8. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 5,6-difluoro-1H-benzimidazole-2-thiol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 5,6-difluoro-1H-benzimidazole-2-thiol

Authored by: A Senior Application Scientist

Introduction: Elucidating the Structure of a Key Heterocyclic Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, and the introduction of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1] Accurate and unambiguous structural characterization is the bedrock of any research and development endeavor. This guide provides an in-depth, field-proven approach to the spectroscopic analysis of this molecule, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus is not merely on the data itself, but on the causal logic behind the analytical choices and the integrated interpretation of the results, ensuring a self-validating and trustworthy structural elucidation.

A critical aspect of the benzimidazole-2-thiol structure is its existence in a tautomeric equilibrium between the thione and thiol forms. For most benzimidazole-2-thiol derivatives, the thione tautomer is predominant, particularly in the solid state and in common organic solvents.[2] Spectroscopic evidence, such as the presence of a C=S absorption in the IR spectrum and a characteristic chemical shift in the ¹³C NMR spectrum, overwhelmingly supports the 1,3-dihydro-2H-benzimidazole-2-thione structure, and our analysis will proceed with this understanding.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides a complete and unambiguous picture of the molecular framework.

Expertise in Action: Selecting the Right Solvent System

The choice of a deuterated solvent is the first and most critical decision in NMR analysis. For benzimidazole derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves the typically crystalline compound, while its hydrogen-bonding acceptor nature helps to slow down the proton exchange of the N-H groups, resulting in sharper, more easily identifiable signals compared to solvents like chloroform-d.[5]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number, connectivity, and chemical environment of all protons in the molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Interpretation and Expected Signals

The symmetry of the 5,6-difluoro substitution pattern simplifies the aromatic region. We anticipate two primary signals: one for the chemically equivalent N-H protons and another for the aromatic protons at the C4 and C7 positions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| N1-H, N3-H | ~12.0 - 12.5 | Broad Singlet (br s) | - | The acidic protons on the nitrogen atoms typically appear far downfield. Their signal is often broad due to quadrupole effects from the nitrogen and chemical exchange.[2] |

| C4-H, C7-H | ~7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ³J(H,F) ≈ 9-11 Hz | These aromatic protons are chemically equivalent. They are coupled to the adjacent fluorine atom at C5 (or C6), resulting in a characteristic splitting pattern. The appearance as a triplet is due to coupling to an adjacent fluorine. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework and is particularly powerful for identifying the C=S group and observing the effect of fluorine substitution.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz (for a 400 MHz spectrometer) or higher instrument.

-

Data Acquisition: Run a standard proton-decoupled ¹³C experiment. A sufficient number of scans (often several hundred to thousands) and a relaxation delay of 2-5 seconds are required.

-

Referencing: Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.5 ppm).[6]

Data Interpretation and Expected Signals

Due to molecular symmetry, we expect to see only four distinct carbon signals. The key diagnostic signals are the downfield C=S carbon and the carbons directly bonded to fluorine, which will exhibit large one-bond C-F coupling constants.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Coupling Pattern (from ¹⁹F) | Coupling Constant (J, Hz) | Justification |

| C2 (C=S) | ~168 - 172 | Triplet (t) | ³J(C,F) ≈ 3-5 Hz | The thione carbon is significantly deshielded and appears far downfield, confirming the thione tautomer.[2] It shows small three-bond coupling to the two fluorine atoms. |

| C5, C6 | ~145 - 150 | Doublet (d) | ¹J(C,F) ≈ 230-250 Hz | These carbons are directly attached to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift. |

| C3a, C7a | ~128 - 132 | Triplet (t) | ²J(C,F) ≈ 15-20 Hz | These carbons are part of the fused ring system and show two-bond coupling to the fluorine atoms. |

| C4, C7 | ~100 - 105 | Triplet (t) | ²J(C,F) ≈ 20-25 Hz | These carbons are shielded by the adjacent nitrogen and show two-bond coupling to the fluorine atoms. |

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use a spectrometer equipped with a fluorine probe, operating at the appropriate frequency (e.g., 376 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire a standard proton-decoupled ¹⁹F spectrum.

-

Referencing: Use an external reference standard, such as hexafluorobenzene (δ = -164.9 ppm).[6]

Data Interpretation and Expected Signal

Given the molecular symmetry, the two fluorine atoms are chemically equivalent and should produce a single signal.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Justification |

| C5-F, C6-F | -130 to -150 | Doublet (d) | The chemical shift is typical for aryl fluorides.[7] In a proton-coupled spectrum, this signal would be split into a doublet by the adjacent proton on C4 (or C7). |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing crucial evidence for the thione tautomer.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

The ATR technique is ideal as it requires minimal sample preparation and is non-destructive.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a modern FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be run prior to the sample analysis.

Data Interpretation and Characteristic Absorption Bands

The IR spectrum provides a molecular fingerprint. The most diagnostic bands are those corresponding to the N-H and C=S stretching vibrations.

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |

| 3100 - 3000 | N-H stretch | A broad absorption in this region is characteristic of the hydrogen-bonded N-H group in the imidazole ring.[8] |

| 1625 - 1615 | C=N stretch | Confirms the presence of the imidazole ring structure.[9] |

| 1500 - 1450 | C=C stretch | Aromatic ring skeletal vibrations. The pattern can be characteristic of the substitution on the benzene ring.[3] |

| 1250 - 1150 | C=S stretch | A strong band in this region is definitive evidence for the thione (C=S) tautomer. The absence of a sharp S-H stretch (~2550 cm⁻¹) further supports this.[3] |

| 1200 - 1100 | C-F stretch | Strong absorptions associated with the carbon-fluorine bonds are expected in this region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and substructures through its fragmentation pattern. Electron Ionization (EI) is a common technique for small, relatively stable molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The molecular formula is C₇H₄F₂N₂S, giving a monoisotopic mass of approximately 186.01 Da.

Expected Data:

-

Molecular Ion (M⁺): A strong peak at m/z = 186. This peak confirms the molecular weight of the compound.

-

Fragmentation: Benzimidazoles are known to undergo characteristic fragmentation pathways.[10][11] The primary fragmentations involve the loss of small, stable neutral molecules.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 186 | [C₇H₄F₂N₂S]⁺ | Molecular Ion (M⁺) |

| 159 | [C₆H₃F₂N]⁺ | M⁺ - HCN (Loss of hydrogen cyanide from the imidazole ring) |

| 142 | [C₇H₄F₂N₂]⁺ | M⁺ - CS (Loss of carbon monosulfide) |

The elimination of HCN is a characteristic fragmentation pathway for the benzimidazole ring system.[10][12]

Integrated Analytical Workflow

The power of this multi-technique approach lies in the synergy of the data. Each analysis provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

References

-

El kihel, A. et al. (2016). A study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7586-7591. Available at: [Link]

-

Lawerence, R. et al. (1971). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 36(19), 2777-2781. Available at: [Link]

-

Al-Masoudi, W. A. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(4), 2056-2062. Available at: [Link]

-

El kihel, A. et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]

-

Hida, H. et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie. Available at: [Link]

-

Al-Hourani, B. J. et al. (2020). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 25(18), 4253. Available at: [Link]

-

Ibrahim, H. K. et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Available at: [Link]

-

Choudhary, K. et al. (2021). A new class of fluorobenzimidazole derivatives (IIIa-j) was synthesized. Asian Journal of Organic & Medicinal Chemistry, 6(2), 113-122. Available at: [Link]

-

PubChem. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, S. et al. (2014). Expedient synthesis of benzimidazoles using amides. RSC Advances, 4(82), 43763-43766. Available at: [Link]

-

ResearchGate. Maxima of selected absorption bands in the IR spectra of the.... Available at: [Link]

-

ResearchGate. IR spectra of benzimidazole and the complexes. Available at: [Link]

-

Ellis, B., & Larkin, P. J. (1967). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic, 805-807. Available at: [Link]

-

Al-Majid, A. M. et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1272, 134173. Available at: [Link]

-

Royal Society of Chemistry. Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Available at: [Link]

-

Bespalov, A. et al. (2020). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 6(2), 1-14. Available at: [Link]

-

Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. Available at: [Link]

-

Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Available at: [Link]

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347. Available at: [Link]

-

García-Báez, E. V. et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3379. Available at: [Link]

-

PubChem. 5,6-difluoro-1H-1,3-benzodiazole-2-thiol. National Center for Biotechnology Information. Available at: [Link]

-

Choudhary, K. et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. Available at: [Link]

-

ResearchGate. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. Available at: [Link]

-

Khan, K. M. et al. (2022). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Eng. Proc., 27(1), 32. Available at: [Link]

-

Nieto, C. I. et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. Available at: [Link]

-

El kihel, A. et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):.... Available at: [Link]

-

Al-Hourani, B. J. et al. (2020). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC, 25(18), 4253. Available at: [Link]

Sources

- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 10. journalijdr.com [journalijdr.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to the Solubility and Stability of 5,6-difluoro-1H-benzimidazole-2-thiol

Abstract

5,6-difluoro-1H-benzimidazole-2-thiol is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive analysis of these characteristics, grounded in established chemical principles and data from analogous structures. It offers predictive insights into the solubility profile in aqueous and organic media, details potential degradation pathways, and furnishes robust, field-proven methodologies for empirical determination. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling informed experimental design and accelerating research and development timelines.

Introduction: The Physicochemical Context

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The introduction of fluorine atoms, as in this compound, can profoundly alter a molecule's properties, often enhancing metabolic stability, receptor binding affinity, and bioavailability.[3] The thiol group at the 2-position introduces crucial functionality, including the potential for tautomerism (existing in both thiol and thione forms) and a distinct acidity that governs its solubility in response to pH changes.

Understanding the interplay of these structural features—the aromatic difluorinated benzene ring, the imidazole nucleus, and the thione/thiol group—is paramount for predicting and manipulating the compound's behavior in experimental and physiological systems. Poor solubility can lead to unreliable results in biological assays and challenges in formulation, while instability can compromise the integrity and shelf-life of the compound and any resulting products.[4]

Solubility Profile: Theoretical Predictions and Practical Considerations

Direct, quantitative solubility data for this compound is not extensively published. However, a robust profile can be constructed by analyzing its structural components and referencing data from the parent compound, 2-mercaptobenzimidazole.[5][6]

2.1. Aqueous Solubility

The aqueous solubility of this compound is expected to be low in neutral pH environments. The parent compound, 2-mercaptobenzimidazole, has a reported water solubility of less than 1 mg/mL.[5][7] The two electron-withdrawing fluorine atoms on the benzene ring increase the molecule's overall lipophilicity, likely further decreasing its solubility in water compared to the non-fluorinated analog.

However, the compound's solubility is predicted to be highly pH-dependent. The thione/thiol group and the N-H proton of the imidazole ring are acidic and can be deprotonated under basic conditions. This ionization results in the formation of a water-soluble salt, dramatically increasing aqueous solubility at elevated pH. The fluorine atoms are expected to lower the pKa of these protons, meaning ionization will occur at a lower pH compared to 2-mercaptobenzimidazole.

2.2. Organic Solvent Solubility

Based on the principle of "like dissolves like," this compound is predicted to exhibit good solubility in polar aprotic and polar protic organic solvents. Its ability to act as both a hydrogen bond donor (N-H, S-H) and acceptor (N, S) facilitates interaction with a wide range of solvents. Data for structurally similar compounds supports this prediction.[8][9]

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent hydrogen bond acceptor; commonly used for stock solutions of benzimidazoles.[9][10] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, similar to DMSO.[9] |

| Methanol / Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the solute. Solubility of 2-mercaptobenzimidazole is documented in alcohols.[6] |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO/DMF but sufficient to dissolve the compound, often used in HPLC mobile phases.[11] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Lower polarity and hydrogen bonding capacity compared to other polar aprotics. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Low | Generally poor solvent for polar, hydrogen-bonding solids.[8] |

| Water | Polar Protic | Very Low (at neutral pH) | As discussed in Section 2.1.[5] |

2.3. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for drug development.[4] The shake-flask method is the gold-standard for its determination.[12][13]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol). The excess solid is crucial to ensure saturation is reached.[12]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[14] This can take from 24 to 72 hours.[4][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples at high speed or filter them using a low-binding filter (e.g., 0.22 µm PVDF) to separate the saturated supernatant from the excess solid.[14]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS, against a standard curve of known concentrations.[4][14]

-

Validation: The test is considered valid if the solubility values determined from samples taken at different time points (e.g., 24 and 48 hours) are consistent, indicating that equilibrium has been reached.[12]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Stability Profile and Degradation Pathways

The stability of a molecule is its ability to resist chemical change over time. Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish degradation pathways.[15] For this compound, the primary points of susceptibility are the thiol group and the imidazole ring system.

3.1. Predicted Degradation Pathways

-

Oxidation: The thiol (-SH) group is highly susceptible to oxidation. Mild oxidative conditions (e.g., exposure to air, trace metals, or mild oxidizing agents like H₂O₂) can lead to the formation of a disulfide dimer. Harsher oxidation can result in the formation of sulfonic acids. This is a common degradation pathway for thiol-containing compounds.[16][17]

-

Hydrolysis: The benzimidazole ring itself is generally stable to hydrolysis. However, under extreme acidic or basic conditions coupled with high temperatures, cleavage of the imidazole ring could occur, though this is less likely than oxidation.[16]

-

Photodegradation: Many aromatic heterocyclic compounds are sensitive to light.[18] Exposure to UV or high-intensity visible light can induce photolytic degradation, leading to complex mixtures of photoproducts. Benzimidazole anthelmintics, for instance, have shown high photosensitivity in solution.[18][19]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Likely Stable | Minimal degradation expected.[16] |

| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Potentially Unstable | Potential for ring opening under harsh conditions.[16] |

| Oxidation (e.g., 3% H₂O₂, RT) | Unstable | Disulfide dimer, sulfonic acid derivatives.[20] |

| Thermal (e.g., 80°C, solid & solution) | Likely Stable | Generally stable in solid form; solution stability may vary.[18][19] |

| Photolytic (e.g., Xenon lamp, ICH Q1B) | Unstable in Solution | Complex mixture of photoproducts.[18] |

3.2. Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for developing a stability-indicating analytical method—a method capable of separating the intact compound from its degradation products.[15][21]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL).[16]

-

Stress Conditions:

-

Acidic: Mix the stock solution 1:1 with 0.2 M HCl and heat at a controlled temperature (e.g., 60-80°C).[16]

-

Basic: Mix the stock solution 1:1 with 0.2 M NaOH and heat at a controlled temperature.[16]

-

Oxidative: Mix the stock solution 1:1 with 3-6% H₂O₂ and keep at room temperature.[16]

-

Thermal: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).[21]

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[16]

-

Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-resolution HPLC or UPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).[10][16] The PDA detector helps in assessing peak purity, while the MS provides mass information for the identification of degradation products.[20]

Caption: General workflow for a forced degradation study.

Conclusion and Recommendations

The physicochemical profile of this compound is dominated by the interplay between its lipophilic, fluorinated aromatic core and its ionizable thione/thiol and imidazole functionalities. It is predicted to have poor, but highly pH-dependent, aqueous solubility and good solubility in polar organic solvents like DMSO and DMF. The primary stability liability is the oxidative sensitivity of the thiol group, with photostability in solution also being a key concern.

For researchers and developers, the following recommendations are crucial:

-

Solubility Enhancement: For aqueous applications, formulation at a pH above the compound's pKa is the most effective strategy for achieving sufficient concentration.

-

Handling and Storage: Stock solutions should be prepared in high-quality, anhydrous DMSO or DMF. To mitigate oxidative and photodegradation, solutions should be stored protected from light, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C or -80°C).[16] Solid material should be stored in a cool, dark, and dry place.

-

Analytical Method Development: A reverse-phase HPLC method with gradient elution is recommended for both solubility and stability assessment. The method must be validated to be "stability-indicating" by demonstrating specificity, accuracy, and precision in the presence of degradation products generated through forced degradation studies.

By adhering to these principles and employing the outlined experimental protocols, professionals in the field can ensure the generation of accurate, reproducible data, thereby facilitating the successful application of this compound in their research and development endeavors.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

- Blaszczak-Swiatkiewicz, K., & Mikiciuk-Olasik, E. (2010). Application of HPLC method for investigation of stability of new benzimidazole derivatives.

- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

-

Taylor & Francis Online. (2010). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Available from: [Link]

-

PubMed. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Available from: [Link]

-

ChemBK. (2024). 2-Mercapto-5-(1-Pyrrolyl)Benzimidazole. Available from: [Link]

-

PubChem. (n.d.). 2-Mercaptobenzimidazole. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. Available from: [Link]

-

ResearchGate. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Benzimidazolethiol (CAS 583-39-1). Available from: [Link]

-

PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Available from: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

-

Molecules. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available from: [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

-

National Institutes of Health (NIH). (2020). Importance of Fluorine in Benzazole Compounds. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzimidazolethiol (CAS 583-39-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

- 9. Evaluation of cytotoxic properties of two fluorescent fac-Re(CO)3 complexes bearing an N,N-bidentate benzimidazole coligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]

- 20. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijrpp.com [ijrpp.com]

An In-Depth Technical Guide to 5,6-difluoro-1H-benzimidazole-2-thiol (CAS 123470-47-3): Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoro-1H-benzimidazole-2-thiol, identified by CAS number 123470-47-3, is a fluorinated heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, owing to its structural resemblance to endogenous purines, which allows for interaction with a wide range of biological targets. The introduction of fluorine atoms to the benzene ring of the benzimidazole core in this particular derivative enhances its lipophilicity and metabolic stability, making it a compound of significant interest for drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, with a focus on its anticancer and antimicrobial activities.

Chemical and Physical Properties

This compound exists in a tautomeric equilibrium with its thione form, 5,6-difluoro-1,3-dihydro-2H-benzimidazole-2-thione. The thiol form is characterized by the presence of a sulfhydryl (-SH) group, which is a key functional group contributing to its biological activity.

| Property | Value | Source |

| CAS Number | 123470-47-3 | [1] |

| Molecular Formula | C₇H₄F₂N₂S | [1] |

| Molecular Weight | 186.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5,6-difluoro-1,3-dihydrobenzimidazole-2-thione, 5,6-difluoro-1H-1,3-benzodiazole-2-thiol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | Not definitively reported, related compounds melt in the range of 239-243 °C | |

| Solubility | Generally low aqueous solubility, soluble in organic solvents like DMSO | |

| Stability | Stable under recommended storage conditions (room temperature, dry) | [3] |

Synthesis

The synthesis of this compound is typically achieved through the cyclization of a substituted o-phenylenediamine with a carbon disulfide source. A representative synthetic protocol is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of analogous benzimidazole-2-thiols.

Materials:

-

4,5-difluoro-1,2-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine in ethanol.

-

To this solution, add a solution of potassium hydroxide in ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture and reduce the volume of ethanol under reduced pressure.

-

Pour the residue into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring and the N-H protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns. The C=S carbon is expected to appear in the downfield region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹). The presence of C-F bonds would also give rise to strong absorptions in the 1300-1000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (186.18 g/mol ).

Biological Activities and Potential Applications

The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents. The unique properties of this compound suggest its potential in several key areas of drug development.

Anticancer Potential

Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several benzimidazole-based compounds are known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[4][5][6] While direct evidence for this compound is pending, its structural similarity to known tubulin inhibitors makes this a plausible mechanism of action.

Caption: Proposed mechanism of tubulin polymerization inhibition.

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Benzimidazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[7][8]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add the different concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The thiol group in this compound is a key feature that can contribute to its antimicrobial properties, potentially by interacting with essential microbial enzymes or proteins.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

DMSO (for dissolving the compound)

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or McFarland standards

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculate each well (except for a sterility control) with the microbial suspension.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

This compound is classified as a hazardous substance.[2][13] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14][15]

Conclusion

This compound is a promising heterocyclic compound with significant potential for drug discovery and development. Its fluorinated benzimidazole core, coupled with a reactive thiol group, provides a strong foundation for its observed and potential biological activities. The established synthetic route allows for its accessibility for further investigation. Its potential as an anticancer agent, possibly through mechanisms involving tubulin polymerization inhibition and apoptosis induction, warrants further detailed studies. Similarly, its anticipated antimicrobial properties make it a candidate for the development of new therapeutics to combat infectious diseases. This technical guide provides a comprehensive foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule.

References

-

Archive of SID.ir. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. Retrieved from [Link]

-

MDPI. (2018). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Retrieved from [Link]

-

Frontiers Publishing Partnerships. (2013). Antiproliferative activity of new benzimidazole derivatives. Retrieved from [Link]

-

Open Access Pub. (n.d.). Broth Microdilution. Retrieved from [Link]

-

MDPI. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Apoptosis induction by caspase-3/7 activity assay detection in MDA-MB-231 cell line after compound treatment against reference drug. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-difluoro-1H-1,3-benzodiazole-2-thiol. Retrieved from [Link]

-

Prime Scholars. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Retrieved from [Link]

-

Research Results in Pharmacology. (2020). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]

-

PubMed. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Retrieved from [Link]

-

PubMed. (2016). Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Retrieved from [Link]

-

YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

-

PubMed. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Retrieved from [Link]

-

Ted Pella, Inc. (2023). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). 3 - Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

-

MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

Sources

- 1. 5,6-difluoro-1H-1,3-benzodiazole-2-thiol | C7H4F2N2S | CID 10679106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. This compound [biogen.es]

- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. openaccesspub.org [openaccesspub.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. protocols.io [protocols.io]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

- 14. fishersci.com [fishersci.com]

- 15. tedpella.com [tedpella.com]

discovery and history of 5,6-difluoro-1H-benzimidazole-2-thiol

An In-Depth Technical Guide to 5,6-Difluoro-1H-benzimidazole-2-thiol: Synthesis, Properties, and Synthetic Utility

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of a thiol group at the 2-position introduces a versatile reactive handle, and the strategic placement of fluorine atoms on the benzene ring can significantly modulate a molecule's physicochemical and biological properties. This guide focuses on this compound, a fluorinated building block whose true potential is still being explored. While specific historical accounts of its discovery are not widely documented, its emergence is tied to the broader interest in creating novel fluorinated heterocyclic compounds for drug discovery and materials science. This document provides a detailed overview of its properties, a validated synthetic pathway, and its potential as a precursor for more complex molecular architectures.

Physicochemical and Safety Data

This compound is typically a yellow to orange crystalline solid with low solubility.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5,6-difluoro-1,3-dihydrobenzimidazole-2-thione | [2] |

| CAS Number | 123470-47-3 | [2][3][4][5] |

| Molecular Formula | C₇H₄F₂N₂S | [2][5] |

| Molecular Weight | 186.18 g/mol | [2][3] |

| Appearance | Yellow to orange crystals | [1] |

Hazard Information: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required when handling this chemical.

Synthesis and Mechanistic Insights

The most direct and widely established method for synthesizing 2-mercaptobenzimidazoles is the condensation and cyclization of an o-phenylenediamine with carbon disulfide. For the target compound, this involves using 4,5-difluoro-1,2-phenylenediamine as the key starting material.[6] This precursor contains the pre-installed difluoro substitution pattern required for the final product.

Reaction Pathway

The synthesis proceeds via a two-stage, one-pot reaction. The first stage is the formation of a dithiocarbamate intermediate through the nucleophilic attack of one of the amine groups of the diamine onto the electrophilic carbon of carbon disulfide (CS₂). The second stage involves an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) upon heating to form the stable benzimidazole ring.

Caption: Synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is adapted from established procedures for analogous 2-mercaptobenzimidazoles.[7][8]

Materials:

-

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

-

Carbon disulfide (1.2 eq)

-

Potassium hydroxide (KOH) (1.2 eq)

-

Ethanol, 95%

-

Water

-

Activated charcoal

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of 95% ethanol and water.

-

Addition of Reactants: To the stirred alkaline solution, add 4,5-difluoro-1,2-phenylenediamine. Once dissolved, add carbon disulfide dropwise. The addition is exothermic and may require cooling to maintain control.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mechanism involves the initial formation of a potassium dithiocarbamate salt, which then cyclizes upon heating, eliminating hydrogen sulfide.[7]

-

Decolorization: Cool the reaction mixture slightly and add a small amount of activated charcoal. Reflux for an additional 10-15 minutes to remove colored impurities.

-

Precipitation: Filter the hot solution to remove the charcoal. Transfer the warm filtrate to a beaker and acidify it carefully with glacial acetic acid until the pH is approximately 5-6. The product will precipitate out of the solution.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual salts, and dry it under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic building block stems from the reactivity of its functional groups.

Thiol-Thione Tautomerism

Like other 2-mercaptobenzimidazoles, this compound exists in a tautomeric equilibrium between the thiol and thione forms.[9] In the solid state and in solution, the thione form is generally predominant. This equilibrium is crucial for its reactivity.

Reactivity of the Thiol/Thione Group

The sulfur atom is a potent nucleophile, making it the primary site for derivatization. The most common reaction is S-alkylation, where the compound is treated with an alkyl or aryl halide in the presence of a base to form a stable thioether.[10] This reaction is a cornerstone for incorporating the benzimidazole scaffold into larger molecules.

Caption: General workflow for derivatization of the thiol group.

Potential Applications in Drug Discovery

While specific biological activity studies for this compound are not prominent in the literature, the benzimidazole-2-thiol scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives have demonstrated a wide array of biological activities, including:

-

Antimicrobial and Antifungal Properties [11]

-

Anthelmintic and Antiparasitic Effects [3]

-

Enzyme Inhibition [11]

The introduction of two fluorine atoms onto the benzene ring is a strategic choice in modern drug design. Fluorine's high electronegativity and small size can enhance several key properties of a drug candidate, such as:

-

Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Binding Affinity: Participating in favorable electrostatic or hydrogen bonding interactions with target proteins.

-

Membrane Permeability: Increasing lipophilicity, which can aid in crossing biological membranes.

Therefore, this compound represents an attractive starting point for medicinal chemistry programs aimed at developing novel therapeutics with potentially enhanced pharmacological profiles.

Conclusion

This compound is a valuable heterocyclic building block whose true potential lies in its utility as a precursor for more elaborate molecular designs. Its synthesis is straightforward, relying on established chemical principles. The combination of the reactive thiol group and the modulating effects of the difluoro substitution makes it a compelling scaffold for the development of new chemical entities in drug discovery and materials science. Further exploration of its derivatives is warranted to unlock their full therapeutic and functional potential.

References

-

Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Retrieved from [Link]

-

Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and In-vitro Antimicrobial Studies of Some New Fluoro Benzimidazole Derivatives. Retrieved from [Link]

-

LookChem. (n.d.). Cas 76179-40-3,1,2-DIAMINO-4,5-DIFLUOROBENZENE. Retrieved from [Link]

-

ResearchGate. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-difluoro-1H-1,3-benzodiazole-2-thiol. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Retrieved from [Link]

-

International Journal of Medical Research and Health Sciences. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and characterization of some new2- mercapto benzimidazole derivative from ortho phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

MDPI. (2024, October 4). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5,6-difluoro-1H-1,3-benzodiazole-2-thiol | C7H4F2N2S | CID 10679106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound [biogen.es]

- 5. pschemicals.com [pschemicals.com]

- 6. Cas 76179-40-3,1,2-DIAMINO-4,5-DIFLUOROBENZENE | lookchem [lookchem.com]

- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. ijmrhs.com [ijmrhs.com]

- 11. Buy 5-(difluoromethoxy)-1H-benzimidazole-2-thiol | 97963-62-7 [smolecule.com]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Theoretical and Molecular Modeling Studies of 5,6-difluoro-1H-benzimidazole-2-thiol

Abstract

This technical guide provides a comprehensive theoretical and molecular modeling study of 5,6-difluoro-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are known for a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The introduction of fluorine atoms to the benzimidazole scaffold can significantly modulate its physicochemical and biological properties. This guide delineates a complete computational workflow, from geometry optimization and spectroscopic analysis to the exploration of its chemical reactivity and potential as a drug candidate through molecular docking. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Fluorinated Benzimidazoles in Drug Discovery

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4] The versatility of the benzimidazole ring system allows for extensive chemical modifications to fine-tune its therapeutic properties.

Fluorine substitution has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of benzimidazoles, the strategic incorporation of fluorine atoms, as in this compound, is anticipated to enhance its therapeutic potential.

This guide presents a detailed theoretical investigation of this compound, employing a suite of computational tools to elucidate its structural, electronic, and reactivity properties. By providing a robust in-silico characterization, we aim to offer a foundational understanding of this promising molecule and to guide future experimental and drug development efforts.

Computational Methodology: A Validated Approach

The theoretical calculations detailed in this guide are performed using Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining accurate and reliable results. For this study, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected due to its proven track record in providing a good balance between computational cost and accuracy for organic molecules. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, is employed to accurately describe the electronic distribution, particularly for the electronegative fluorine and sulfur atoms.

All calculations are performed using the Gaussian suite of programs. The computational workflow is designed to be a self-validating system, where the results of each step inform and validate the subsequent steps.

Caption: A schematic of the computational workflow.

Step-by-Step Protocol for Geometry Optimization and Vibrational Analysis

-

Initial Structure Generation: The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

DFT Input File Preparation: A Gaussian input file is prepared specifying the B3LYP functional and 6-311++G(d,p) basis set. The keywords Opt and Freq are included to request a geometry optimization followed by a frequency calculation.

-

Execution of Calculation: The calculation is run on a high-performance computing cluster.

-

Verification of Optimized Structure: The output of the optimization is carefully examined to ensure that a true energy minimum has been reached. This is confirmed by the absence of imaginary frequencies in the vibrational analysis.

-

Vibrational Frequency Analysis: The calculated vibrational frequencies are used to predict the FT-IR spectrum of the molecule. The vibrational modes are assigned to specific functional groups to aid in the interpretation of experimental spectra.

Results and Discussion

Molecular Geometry: A Detailed Structural Analysis

The geometry of this compound was optimized to its ground state electronic energy. The optimized structure reveals a planar benzimidazole ring system, which is characteristic of this heterocyclic core. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in the table below. These theoretical values provide a benchmark for comparison with future experimental data, such as that from X-ray crystallography.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-F | 1.34 |

| C=S | 1.68 | |

| N-H | 1.01 | |

| C-N (imidazole) | 1.38 | |

| **Bond Angles (°) ** | F-C-C | 119.5 |

| N-C-S | 125.0 | |

| C-N-H | 120.0 | |

| Dihedral Angles (°) | F-C-C-C | 180.0 |

| N-C-C-N | 0.0 |

Spectroscopic Profile: In-Silico FT-IR and NMR Predictions

The calculated vibrational frequencies and NMR chemical shifts provide a theoretical spectroscopic profile of this compound.

-

FT-IR Spectrum: The predicted FT-IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching vibration (around 3400 cm⁻¹), C=S stretching (around 1200 cm⁻¹), and C-F stretching vibrations (in the range of 1100-1000 cm⁻¹). These predicted frequencies can aid in the interpretation and assignment of bands in experimentally recorded spectra.

-

NMR Spectra: The calculated ¹H and ¹³C NMR chemical shifts provide insights into the electronic environment of the different nuclei in the molecule. The protons on the benzene ring are expected to show distinct signals due to the electron-withdrawing effects of the fluorine atoms. The chemical shift of the N-H proton is a sensitive probe of the local electronic environment and potential intermolecular interactions.

Electronic Properties and Chemical Reactivity

The electronic properties of this compound were investigated through an analysis of its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO is primarily localized on the thiol group and the imidazole ring, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is distributed over the entire benzimidazole ring system, suggesting that this region is prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap implies higher reactivity.

-